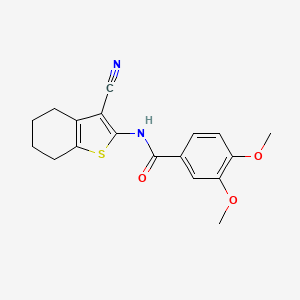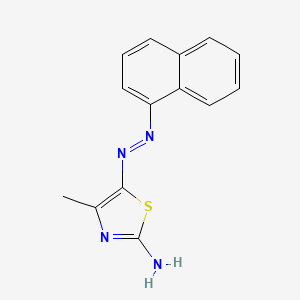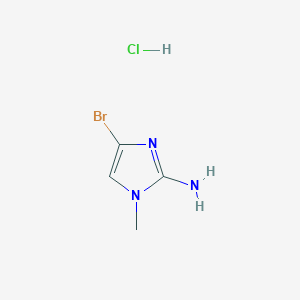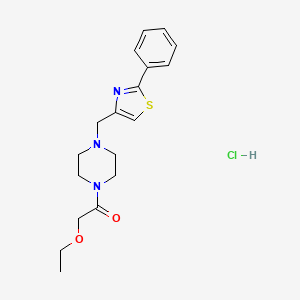
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride, or CMB-TAC, is a novel organic compound with a range of potential applications in scientific research. CMB-TAC is a quaternary ammonium salt composed of four nitrogen atoms and a carboxyl group, which is capable of forming a complex with a wide variety of organic compounds. CMB-TAC is an important tool for the study of biochemical and physiological processes in living systems.
Mechanism of Action
CMB-TAC acts as a chelator, which means it binds to metal ions and other organic compounds. The quaternary ammonium group of CMB-TAC is capable of forming a complex with a variety of organic compounds. This allows CMB-TAC to bind to proteins, DNA, and other molecules, allowing it to act as a chelator.
Biochemical and Physiological Effects
CMB-TAC has been used in a variety of studies to investigate the biochemical and physiological processes of living systems. In particular, CMB-TAC has been used to study the binding of organic compounds to proteins, as well as to investigate the structure and function of proteins. CMB-TAC has also been used to study the interactions between proteins and other molecules, such as DNA.
Advantages and Limitations for Lab Experiments
CMB-TAC has several advantages in laboratory experiments. It is a relatively stable compound, meaning it can be stored and handled without significant degradation. Additionally, CMB-TAC is water soluble, making it easy to use in aqueous solutions. CMB-TAC is also relatively inexpensive, making it a cost-effective choice for research.
However, there are some limitations to using CMB-TAC in laboratory experiments. CMB-TAC is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, CMB-TAC is not very stable in acidic or basic solutions, which can limit its use in certain types of experiments.
Future Directions
The potential applications of CMB-TAC are far-reaching and varied. Some potential future directions for research include:
• Investigating the binding of organic compounds to proteins using CMB-TAC.
• Exploring the interactions between proteins and other molecules, such as DNA, using CMB-TAC.
• Examining the structure and function of proteins using CMB-TAC.
• Investigating the effects of CMB-TAC on physiological processes.
• Examining the effects of CMB-TAC on biochemical processes.
• Exploring the potential therapeutic applications of CMB-TAC.
• Developing new methods for synthesizing CMB-TAC.
• Investigating the use of CMB-TAC in drug delivery systems.
Synthesis Methods
CMB-TAC can be synthesized by a variety of methods. The most common method is the reaction of 1-amino-3-carboxy-4-methoxybenzene with an alkyl halide, such as a bromide, in the presence of a strong base such as sodium hydroxide. This reaction yields the quaternary ammonium salt CMB-TAC. Other methods, such as the reaction of 1-amino-3-carboxy-4-methoxybenzene with an alkyl halide in the presence of a strong acid, can also be used to synthesize CMB-TAC.
Scientific Research Applications
CMB-TAC has a wide range of applications in scientific research. It has been used in a variety of studies to investigate the biochemical and physiological processes of living systems. CMB-TAC can be used to study the binding of organic compounds to proteins, as well as to investigate the structure and function of proteins. It can also be used to study the interactions between proteins and other molecules, such as DNA.
properties
IUPAC Name |
2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHRNFVBYFLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)




![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)


![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)